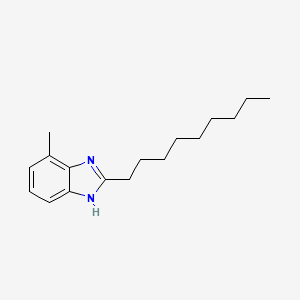
4-Methyl-2-nonyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-nonyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its stability and diverse applications in various fields such as medicine, agriculture, and industry. The compound features a benzimidazole core with a methyl group at the 4-position and a nonyl group at the 2-position, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nonyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-methyl-2-nonylbenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the following steps:
Acylation Reaction: Reacting o-phenylenediamine with 4-methyl-2-nonylbenzaldehyde in the presence of an acid catalyst.
Cyclization: The intermediate formed undergoes cyclization to form the benzimidazole ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nonyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-Methyl-2-nonyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nonyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It can inhibit various enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
4-Methylbenzimidazole: A derivative with a methyl group at the 4-position.
Uniqueness
4-Methyl-2-nonyl-1H-benzimidazole is unique due to the presence of both a methyl group at the 4-position and a nonyl group at the 2-position. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
135734-38-2 |
|---|---|
Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-methyl-2-nonyl-1H-benzimidazole |
InChI |
InChI=1S/C17H26N2/c1-3-4-5-6-7-8-9-13-16-18-15-12-10-11-14(2)17(15)19-16/h10-12H,3-9,13H2,1-2H3,(H,18,19) |
InChI Key |
BGKOQGKVYNNKPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC2=C(C=CC=C2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


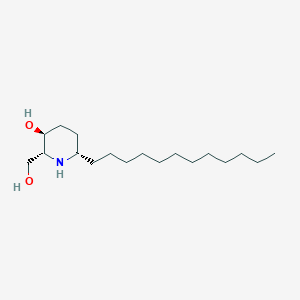
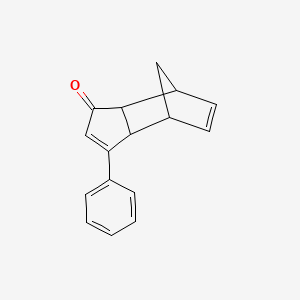
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
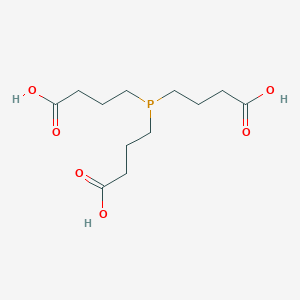
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)

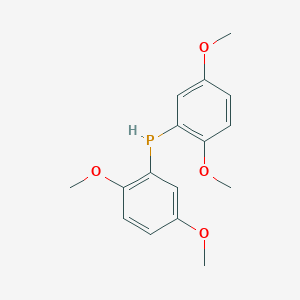

![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)



![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
